molecular formula C16H8Br2ClNO3 B6027367 6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6027367
M. Wt: 457.5 g/mol
InChI Key: FIKNVXLPJREWKR-UHFFFAOYSA-N
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Description

6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in the regulation of gene expression. This compound binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting this compound, this compound inhibitor prevents the activation of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the expression of genes that are involved in cancer cell growth and inflammation. Moreover, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6.

Advantages and Limitations for Lab Experiments

6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound and has been extensively studied for its potential applications in cancer research and inflammatory diseases. However, it also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Moreover, it has been shown to have off-target effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor. One direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective this compound inhibitors that have fewer off-target effects. Additionally, further studies are needed to understand the long-term effects of this compound inhibitor and its potential side effects. Finally, more research is needed to explore the combination therapy of this compound inhibitor with other drugs, such as immunotherapy and targeted therapy.
Conclusion:
In conclusion, this compound inhibitor is a promising compound that has potential applications in cancer research and inflammatory diseases. Its mechanism of action involves the inhibition of this compound, a protein that plays a crucial role in the regulation of gene expression. It has several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. While it has some limitations, there are several future directions for the research on this compound inhibitor, including investigating its potential applications in other diseases and developing more potent and selective inhibitors.

Synthesis Methods

The synthesis of 6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor involves several steps, including the reaction of 4-bromo-3-chloroaniline with 3-bromo-2-hydroxybenzoic acid to obtain 6-bromo-2-hydroxy-2H-chromene-3-carboxamide. This compound is then reacted with thionyl chloride to obtain 6-bromo-2-chloro-2H-chromene-3-carboxamide, which is further reacted with 4-bromo-3-chlorophenylamine to obtain the final product, this compound.

Scientific Research Applications

6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Moreover, this compound inhibitor has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2ClNO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-10-2-3-12(18)13(19)7-10/h1-7H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNVXLPJREWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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